alpha,2-Dichloro-4-nitrotoluene

Vue d'ensemble

Description

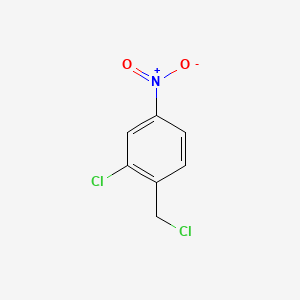

Alpha,2-Dichloro-4-nitrotoluene is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Alpha,2-Dichloro-4-nitrotoluene (CAS No. 50274-95-8) is a chlorinated aromatic compound that has garnered attention due to its diverse biological activities and potential health impacts. This article explores its biological effects, mutagenicity, toxicity, and environmental implications based on recent research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Cl₂N₃O₂ |

| Melting Point | 60-62 °C |

| Boiling Point | 250 °C |

| Density | 1.37 g/cm³ |

| Solubility | Insoluble in water |

These properties play a significant role in its biological interactions and environmental behavior.

1. Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit antimicrobial properties. The presence of the nitro group can enhance the compound's ability to interact with bacterial membranes and proteins, potentially leading to inhibition of bacterial growth. For instance, studies have shown that similar nitro compounds can demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

2. Mutagenicity and Genotoxicity

This compound has been evaluated for its mutagenic potential using the Ames test. Results indicate that it exhibits mutagenic activity in Salmonella typhimurium, suggesting a risk of DNA damage under certain conditions . However, it did not show significant genotoxic effects in mammalian cell assays, indicating a complex interaction with biological systems that may depend on metabolic activation .

1. Acute and Chronic Toxicity

The compound is associated with several toxic effects:

- Methemoglobinemia : Exposure can lead to the formation of methemoglobin, impairing oxygen transport in the blood .

- Organ Toxicity : Prolonged exposure has been linked to liver and kidney damage, as well as hematological changes such as anemia .

- Reproductive Effects : Animal studies have shown no significant reproductive toxicity; however, maternal toxicity was observed at high doses .

2. Environmental Impact

This compound poses potential risks to aquatic life. Chronic toxicity studies have identified no observed effect concentrations (NOEC) for various aquatic organisms:

| Organism | NOEC (mg/L) |

|---|---|

| Oryzias latipes | 1 mg/L |

| Daphnia magna | 0.7 - 1 mg/L |

| Algae (Scenedesmus pannonicus) | >10 mg/L |

These findings suggest that while the compound may not be highly toxic to algae, it poses risks to fish and invertebrates at lower concentrations .

Case Study 1: Occupational Exposure

A study conducted on workers in manufacturing plants revealed elevated levels of methemoglobinemia and other hematological changes associated with exposure to this compound. The findings highlight the need for monitoring and regulation in occupational settings to prevent adverse health effects .

Case Study 2: Environmental Remediation

Innovative approaches using biochar have been explored for the remediation of environments contaminated with nitro compounds like this compound. Biochar has shown effectiveness in adsorbing these compounds from both aqueous and soil phases, suggesting a potential pathway for environmental cleanup .

Propriétés

IUPAC Name |

2-chloro-1-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZJESMXFWZEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198279 | |

| Record name | alpha,2-Dichloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50274-95-8 | |

| Record name | 2-Chloro-1-(chloromethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50274-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,2-Dichloro-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050274958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,2-Dichloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha,2-dichloro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.